Sucrose-d2
CAS No.:
Cat. No.: VC16646706
Molecular Formula: C12H22O11
Molecular Weight: 344.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22O11 |
|---|---|
| Molecular Weight | 344.31 g/mol |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i2D2 |
| Standard InChI Key | CZMRCDWAGMRECN-OIERSHBUSA-N |
| Isomeric SMILES | [2H]C([2H])([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
| Canonical SMILES | C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Introduction
Chemical Structure and Isotopic Labeling
Molecular Architecture of Sucrose-d2
Sucrose-d2 retains the core structure of sucrose, consisting of a glucose unit linked via an α-1,β-2 glycosidic bond to a fructose moiety. The deuterium atoms are typically introduced at the hydroxymethyl groups of the fructose subunit, as these positions exhibit higher reactivity in H-D exchange reactions . This selective labeling minimizes disruption to the molecule's stereochemistry while providing distinct spectral signatures in analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
The molecular formula of Sucrose-d2 is C₁₂H₂₀D₂O₁₁, with a molecular weight of 344.31 g/mol. Unlike non-deuterated sucrose, its deuterated counterpart demonstrates altered vibrational frequencies in infrared spectroscopy and split signals in ¹H NMR due to deuterium's nuclear spin properties. These features make it indispensable for studying hydrogen bonding networks in crystalline sucrose and solvation dynamics in aqueous solutions.
Regioselective Deuterium Incorporation
Recent advances in deuteration methods have enabled precise control over isotope placement. The Ru/C-catalyzed H-D exchange reaction in D₂O under hydrogen atmosphere achieves >95% regioselectivity for positions adjacent to free hydroxyl groups . This method, applicable to pyranosides and furanosides, allows researchers to tailor deuterium distribution based on protective group strategies. For instance, acetal-protected hydroxyls remain inert during exchange, enabling selective deuteration at unprotected sites .
Table 1: Comparative Properties of Sucrose and Sucrose-d2
Synthesis and Purification Strategies
Catalytic Deuteration Techniques
The synthesis of Sucrose-d2 primarily employs heterogeneous catalysis using ruthenium on carbon (Ru/C) in deuterium oxide. This method achieves simultaneous deuteration at multiple sites without racemization, preserving the sugar's anomeric configuration . Key reaction parameters include:
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Temperature: 80–100°C
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Pressure: 1–3 atm H₂
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Reaction Time: 24–48 hours
Under these conditions, the hydroxymethyl groups of fructose undergo rapid H-D exchange, while the glucose subunit remains largely unaffected due to steric hindrance from the glycosidic bond . Post-synthesis purification involves recrystallization from deuterated ethanol, yielding >99% isotopic purity as confirmed by high-resolution mass spectrometry.
Enzymatic Approaches
Applications in Biochemical Research
Metabolic Pathway Tracing
Sucrose-d2 serves as a stable isotope tracer in plant and mammalian systems. In Arabidopsis thaliana, deuterium labeling reveals phloem loading mechanisms by distinguishing apoplastic from symplastic sucrose transport . The compound's resistance to non-enzymatic hydrolysis ensures accurate tracking of sucrose metabolism in vivo, unlike radiolabeled analogs that may decay prematurely.
NMR Spectroscopy Studies
The distinct spin properties of deuterium in Sucrose-d2 enable advanced NMR techniques such as ²H-¹H correlation spectroscopy. Researchers have utilized these methods to map hydrogen bonding networks in sucrose crystals, identifying key interactions between hydroxyl groups and lattice water molecules . Furthermore, relaxation time measurements with Sucrose-d2 provide insights into molecular mobility in amorphous sugar matrices, critical for optimizing pharmaceutical excipients.
Pharmacological Investigations
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| D₂O | 2100 ± 50 | 25 |
| DMSO-d₆ | 850 ± 30 | 25 |
| Ethanol-d₆ | 120 ± 10 | 25 |
| DMF-d₇ | 450 ± 20 | 25 |
| Data sourced from stability studies. |
Future Directions and Research Challenges
Advanced Synthetic Methodologies
Current research focuses on developing photocatalytic deuteration methods to reduce reaction times and improve energy efficiency. Preliminary studies with iridium-based photocatalysts demonstrate promising results, achieving 90% deuteration in under 12 hours at room temperature .
Applications in Neuropharmacology
The potential use of Sucrose-d2 in addiction models remains underexplored. Given that intermittent sucrose access downregulates striatal D2 receptors , deuterated sucrose could help differentiate between peripheral and central metabolic contributions to reward pathway dysregulation.
Limitations and Considerations
Despite its advantages, Sucrose-d2 faces challenges in widespread adoption:
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High production costs (>$500/g for 98% D)
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Limited commercial availability outside specialized suppliers
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Potential isotopic effects on enzyme kinetics requiring recalibration of assay systems
Addressing these limitations through improved catalytic systems and enzymatic engineering will determine Sucrose-d2's role in next-generation biochemical research.
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